3,3-dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
Description
Properties
IUPAC Name |
3,3-dimethyl-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-24(2,3)13-21(30)25-11-12-29-22-20(14-27-29)23(31)28(16-26-22)15-18-9-6-8-17-7-4-5-10-19(17)18/h4-10,14,16H,11-13,15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEQEUBNQLRKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,3-Dimethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional components:
- Pyrazolo[3,4-d]pyrimidine core : Known for various biological activities, including anticancer and anti-inflammatory properties.
- Naphthalenylmethyl group : Often associated with enhanced binding affinity to biological targets.
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : These compounds often act as inhibitors of key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : They may modulate receptors associated with neurotransmission and immune responses.
- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. |
| Anti-inflammatory | Reduces inflammatory markers in vitro and in vivo models. |
| Antioxidant | Scavenges reactive oxygen species (ROS), protecting cells from oxidative damage. |
| Enzyme Inhibition | Inhibits specific enzymes involved in cancer metabolism and inflammation pathways. |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Activity : A study published in MDPI highlighted that pyrazolo[3,4-d]pyrimidines showed significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Anti-inflammatory Effects : Research demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating chronic inflammatory diseases .
- Enzyme Inhibition Studies : A detailed structure-activity relationship (SAR) analysis indicated that modifications to the naphthalenylmethyl group significantly enhanced the inhibitory potency against specific kinases involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with three analogs (Table 1):
Table 1: Structural and Physicochemical Comparisons
Key Findings :
Lipophilicity : The naphthalene group in the target compound confers higher lipophilicity (clogP ≈ 4.2) compared to analogs with trifluoromethylbenzyl (clogP ≈ 3.8) or polar piperazinyl groups (clogP ≈ 2.5). This suggests superior cell membrane penetration but may limit aqueous solubility .
Metabolic Stability : The trifluoromethyl group in Analog 1 resists oxidative metabolism, whereas the naphthalene group in the target compound may undergo hepatic CYP450-mediated oxidation, necessitating structural optimization for in vivo applications .
Pharmacological Implications
- Kinase Inhibition : Pyrazolo[3,4-d]pyrimidines with bulky hydrophobic groups (e.g., naphthalene) often inhibit tyrosine kinases (e.g., EGFR, VEGFR) by occupying the hydrophobic back pocket .
- Anticancer Potential: Analog 2’s chromene substituent shows DNA-targeting activity, suggesting the target compound may require functional assays to confirm its mechanism .
Q & A
Q. What are the critical factors in optimizing the synthesis of this pyrazolo[3,4-d]pyrimidine derivative for high yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of:
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reactivity, while ethanol improves solubility of intermediates .
- Catalysts : Triethylamine or carbodiimide derivatives (e.g., EDC) facilitate amide bond formation, critical for coupling the butanamide moiety to the pyrazolo-pyrimidine core .
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization in ethanol/dichloromethane mixtures is recommended for isolating the final compound .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation involves:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., naphthalenylmethyl protons at δ 4.5–5.0 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ expected at m/z ~509.2) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, though this requires high-purity crystals .
Advanced Research Questions
Q. What computational strategies can predict biological targets or structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with kinases (e.g., CDK or EGFR) based on the pyrazolo-pyrimidine core’s affinity for ATP-binding pockets .
- QSAR modeling : Correlate substituent properties (e.g., logP of the naphthalenylmethyl group) with bioactivity data from analogues .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How can contradictory data on synthesis yields or biological activity across studies be resolved?
- Methodological Answer :
- Reaction replication : Standardize variables (e.g., solvent purity, catalyst batch) and compare yields under identical conditions .
- Bioassay validation : Re-test biological activity using consistent cell lines (e.g., MCF-7 for anticancer assays) and protocols (e.g., MTT assay at 48 hours) .
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition) .
Q. What strategies enable selective functionalization of the pyrazolo-pyrimidine core for SAR studies?
- Methodological Answer :
- Regioselective substitution : Use protecting groups (e.g., tert-butyldimethylsilyl chloride) to block the 1-position during alkylation of the 5-position .
- Cross-coupling reactions : Introduce aryl/heteroaryl groups via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) at the 3-position .
- Reductive amination : Modify the ethylbutanamide side chain with aldehydes to explore steric effects on bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
